molecular formula C17H13ClN4O2 B2523206 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide CAS No. 1207014-99-0

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B2523206
CAS No.: 1207014-99-0
M. Wt: 340.77
InChI Key: CQXGWQCPCRBEQX-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates a pyrimidinone core linked to a 4-chlorophenyl group and a pyridin-4-yl acetamide moiety. These structural features are frequently found in compounds with demonstrated biological activity . Specifically, the quinazolinone and pyrimidinone scaffolds are recognized for their wide range of pharmacological properties, and molecules containing these nuclei have been extensively studied as potential antimicrobial and anticancer agents . The presence of the acetamide functional group is known to improve solubility and bioavailability, facilitating interaction with biological targets . Researchers value this compound as a key intermediate or lead structure for the design and synthesis of novel therapeutic agents. Its potential mechanism of action may involve kinase inhibition , given that similar compounds have shown activity against targets like cyclin-dependent kinases (CDKs) . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-3-1-12(2-4-13)15-9-17(24)22(11-20-15)10-16(23)21-14-5-7-19-8-6-14/h1-9,11H,10H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXGWQCPCRBEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Pyridinyl Acetamide Moiety: The final step involves the acylation of the pyrimidinone intermediate with a pyridinyl acetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of gene expression, and modulation of cellular functions.

Comparison with Similar Compounds

Key Implications :

  • Electron-donating ethoxy groups may reduce electrophilicity at the pyrimidinone ring compared to chloro substituents, altering reactivity and target interactions.
  • Bulky side chains (e.g., tetrahydrofuran, pyridazine) may sterically hinder binding to compact active sites but improve selectivity.

Chlorophenyl- and Pyridinyl-Containing Analogues ()

  • N-(4-Chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1251672-40-8, ): Core Structure: Isothiazolo[4,5-d]pyrimidinone (vs. pyrimidinone in the target compound). Substituents: Retains 4-chlorophenyl and pyridin-4-yl groups, suggesting overlapping target profiles (e.g., kinase or protease inhibition).

Key Implications :

  • The isothiazolo-pyrimidinone core increases molecular complexity and may improve binding to redox-sensitive targets. However, sulfur’s larger atomic radius could disrupt planar stacking interactions favored by pyrimidinone derivatives.

Comparative Data Table

Compound Name Core Structure Substituents (Pyrimidinone Position 4) Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) Pyrimidinone 4-Chlorophenyl Pyridin-4-yl Not Provided Estimated ~340–350 High electronegativity, planar
2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyrimidinone 4-Ethoxyphenyl Tetrahydrofuran-2-yl-methyl C19H23N3O4 357.4 Chirality, moderate solubility
2-(4-(4-Ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide Pyrimidinone 4-Ethoxyphenyl Pyridazinyl-ethyl C20H21N5O4 395.4 Dual heterocycles, higher MW
N-(4-Chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Isothiazolo-pyrimidinone 4-Chlorophenyl (indirect) Pyridin-4-yl Not Provided Not Provided Sulfur-enhanced reactivity

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound features a pyrimidine ring with a chlorophenyl substituent and an acetamide group, which may enhance its reactivity and solubility in various biological environments. Its molecular formula is C18H15ClN4O2C_{18}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 354.8 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in treating diseases such as cancer and inflammation .
  • Receptor Modulation : It interacts with certain receptors, potentially affecting signaling pathways involved in various physiological processes .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to alterations in cellular signaling pathways and biological responses.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain kinases, which are critical in cancer cell proliferation. For instance, it was found to inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in various cancers and neurological disorders .

Receptor Interaction Studies

The compound has also been investigated for its interaction with muscarinic receptors, particularly M4 subtype. It was observed that it can act as a positive allosteric modulator, enhancing the receptor's response to acetylcholine . This property suggests potential applications in treating CNS disorders.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines showed that treatment with this compound resulted in significant apoptosis (programmed cell death) in breast cancer cells. The mechanism was linked to the inhibition of GSK-3β activity, leading to reduced cell survival pathways .

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, the compound was tested for its effects on cognitive functions in rodent models. Results indicated improved memory retention and learning capabilities, attributed to its modulation of M4 muscarinic receptors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits GSK-3β activity
Receptor ModulationPositive allosteric modulator for M4 receptors
Anticancer ActivityInduces apoptosis in breast cancer cells
NeuropharmacologicalEnhances cognitive functions in rodent models

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-yl)acetamide, and how do they influence its chemical reactivity?

  • Structural Features :

  • A pyrimidine ring substituted with a 4-chlorophenyl group at position 4 and a ketone at position 5.
  • An acetamide linker connecting the pyrimidine to a pyridin-4-yl group.
    • Reactivity Insights :
  • The electron-withdrawing 4-chlorophenyl group enhances electrophilic substitution at the pyrimidine ring.
  • The pyridin-4-yl group may participate in hydrogen bonding or π-π stacking, influencing biological interactions .
    • Methodological Note : X-ray crystallography (using SHELX programs ) and DFT calculations are recommended for detailed electronic structure analysis.

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

  • Synthetic Steps :

Pyrimidine Core Formation : Condensation of 4-chlorophenylguanidine with β-keto esters under acidic conditions (e.g., HCl in ethanol) to form the 6-oxopyrimidine ring .

Acetamide Linkage : Coupling the pyrimidine intermediate with bromoacetyl chloride, followed by nucleophilic substitution using pyridin-4-amine .

  • Critical Parameters :

  • Temperature control (<60°C) to avoid decomposition of the pyrimidine ring.
  • Solvent choice (e.g., DMF or THF) to balance reactivity and solubility .

Q. How is the compound characterized, and what analytical techniques validate its purity?

  • Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and linker connectivity (e.g., pyridin-4-yl NH resonance at δ 8.5–9.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Supplementary Methods :
  • Mass spectrometry (ESI-MS) for molecular weight confirmation.
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1660–1680 cm⁻¹) .

Advanced Research Questions

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the compound’s conformation and intermolecular interactions?

  • Key Findings :

  • X-ray diffraction reveals a planar pyrimidine ring with a dihedral angle of ~15° between the chlorophenyl and pyridin-4-yl groups, suggesting limited conjugation .
  • Hydrogen bonds between the pyridin-4-yl NH and adjacent carbonyl oxygen stabilize the crystal lattice .
    • Methodological Guidance :
  • Use SHELXL for refinement of high-resolution data (R-factor < 0.05).
  • Analyze packing diagrams to identify π-π interactions (e.g., between aromatic rings of neighboring molecules) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

  • Potential Causes :

  • Differences in assay conditions (e.g., pH, ionic strength) affecting protonation states.
  • Variability in cell membrane permeability due to solvent carriers (e.g., DMSO vs. PEG) .
    • Resolution Workflow :

Standardize Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4).

Control Solvent Effects : Limit DMSO to <0.1% v/v.

Validate Target Engagement : Employ SPR (surface plasmon resonance) to measure direct binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • SAR Design :

  • Pyrimidine Modifications : Introduce electron-donating groups (e.g., -OCH₃) at position 2 to enhance π-stacking with hydrophobic enzyme pockets .
  • Acetamide Linker : Replace with sulfonamide or urea to modulate solubility and bioavailability .
    • Experimental Approach :
  • Synthesize derivatives via parallel combinatorial chemistry.
  • Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

Key Research Gaps

  • Crystallographic Data : Limited high-resolution structures for this compound; further SHELX-refined studies are needed .
  • Metabolic Stability : No published data on CYP450 interactions or hepatic clearance.
  • In Vivo Efficacy : Preclinical pharmacokinetic studies in rodent models are absent.

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